4-nitrobenzyl 4-fluorobenzoate chemical structure and properties
4-nitrobenzyl 4-fluorobenzoate chemical structure and properties
An In-Depth Technical Guide to 4-Nitrobenzyl 4-Fluorobenzoate: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 4-nitrobenzyl 4-fluorobenzoate, an ester molecule combining the functionalities of a 4-fluorobenzoyl group and a 4-nitrobenzyl moiety. This document details the compound's chemical structure, physicochemical properties, a robust synthesis protocol, and an in-depth predictive analysis of its spectroscopic characteristics. Furthermore, it explores the compound's reactivity and discusses its potential applications, particularly as a synthon in medicinal chemistry and as a candidate for developing radiolabeled imaging agents. This guide is intended for researchers, chemists, and professionals in drug discovery and materials science who require a detailed understanding of this specific chemical entity.
Chemical Identity and Structure
4-Nitrobenzyl 4-fluorobenzoate is an aromatic ester. Its structure is characterized by a 4-fluorobenzoic acid backbone esterified with 4-nitrobenzyl alcohol. This unique combination imparts specific chemical properties and potential functionalities derived from both the electron-withdrawing nitro group and the electronegative fluorine atom.
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IUPAC Name: (4-nitrophenyl)methyl 4-fluorobenzoate
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Molecular Formula: C₁₄H₁₀FNO₄
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Molecular Weight: 275.23 g/mol
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CAS Number: A specific CAS number for this compound is not readily found in major databases, indicating it may be a novel or less-common research chemical.
Caption: Chemical Structure of 4-nitrobenzyl 4-fluorobenzoate.
Physicochemical Properties
A comprehensive experimental analysis of the physicochemical properties is pending; however, based on its structure and data from analogous compounds, the following properties can be predicted.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀FNO₄ | Calculated |
| Molecular Weight | 275.23 g/mol | Calculated |
| Appearance | Expected to be a white to pale yellow crystalline solid. | Prediction |
| Solubility | Predicted to be soluble in common organic solvents (e.g., DCM, Ethyl Acetate, DMSO, Acetone) and poorly soluble in water. | Prediction |
| Melting Point | Not available. Requires experimental determination. | - |
| Boiling Point | Not available. Likely to decompose at high temperatures. | - |
| Topological Polar Surface Area (TPSA) | 72.1 Ų | Calculated |
| LogP | 3.6 | Calculated[1] |
Synthesis and Purification
The synthesis of 4-nitrobenzyl 4-fluorobenzoate is most efficiently achieved via esterification of 4-fluorobenzoic acid with 4-nitrobenzyl alcohol. A reliable method is the Steglich esterification, which utilizes a carbodiimide coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a nucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP).
Causality of Experimental Choices:
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EDC·HCl: This carbodiimide activates the carboxylic acid group of 4-fluorobenzoic acid, forming a highly reactive O-acylisourea intermediate that is susceptible to nucleophilic attack.
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DMAP: DMAP acts as a potent acyl transfer catalyst. It reacts with the activated intermediate to form a still more reactive acylpyridinium salt, significantly accelerating the rate of esterification by the less nucleophilic benzyl alcohol.
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Dichloromethane (DCM): A common, relatively non-polar aprotic solvent is chosen to dissolve the reactants and facilitate the reaction while being easy to remove during workup.
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Aqueous Workup: The acidic (0.1 M HCl) and basic (saturated NaHCO₃) washes are critical for removing unreacted starting materials, the urea byproduct from EDC, and the DMAP catalyst, ensuring a high purity of the crude product before final purification.
Experimental Protocol: Steglich Esterification
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Reactant Preparation: To a round-bottom flask, add 4-fluorobenzoic acid (1.0 eq.), 4-nitrobenzyl alcohol (1.05 eq.), and DMAP (0.1 eq.).
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Dissolution: Dissolve the mixture in anhydrous Dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon).
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Initiation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq.) portion-wise over 10 minutes, ensuring the temperature remains low.
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Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
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Quenching and Extraction: Upon completion, dilute the reaction mixture with additional DCM. Transfer the solution to a separatory funnel and wash sequentially with 0.1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane to afford the pure 4-nitrobenzyl 4-fluorobenzoate.
Caption: Workflow for the synthesis of 4-nitrobenzyl 4-fluorobenzoate.
Analytical and Spectroscopic Characterization
As direct experimental data is not widely published, this section provides a predictive analysis of the expected spectroscopic signatures for 4-nitrobenzyl 4-fluorobenzoate, grounded in the known effects of its constituent functional groups.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show four distinct signals corresponding to the two different aromatic systems and the benzylic methylene protons.
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δ ~8.25 ppm (d, 2H): Protons on the 4-nitrobenzyl ring ortho to the nitro group. The strong electron-withdrawing nature of the NO₂ group shifts these protons significantly downfield.
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δ ~8.10 ppm (dd, 2H): Protons on the 4-fluorobenzoyl ring ortho to the carbonyl group. These are deshielded by the carbonyl and influenced by coupling to the fluorine atom.
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δ ~7.65 ppm (d, 2H): Protons on the 4-nitrobenzyl ring meta to the nitro group.
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δ ~7.20 ppm (t, 2H): Protons on the 4-fluorobenzoyl ring meta to the carbonyl group.
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δ ~5.45 ppm (s, 2H): The two benzylic protons (CH₂) will appear as a sharp singlet, shifted downfield due to the adjacent ester oxygen and the aromatic ring.
¹³C NMR Spectroscopy
The carbon NMR spectrum will be more complex, with distinct signals for each unique carbon atom.
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δ ~165 ppm: The ester carbonyl carbon (C=O).
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δ ~164 ppm (d): The carbon bearing the fluorine atom (C-F), showing a large coupling constant.
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δ ~150-120 ppm: A series of signals corresponding to the 8 aromatic carbons. The carbons attached to the nitro group and the carbonyl group will be the most downfield in their respective ring systems.
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δ ~67 ppm: The benzylic methylene carbon (-CH₂-).
FT-IR Spectroscopy
The infrared spectrum provides a clear fingerprint of the key functional groups present in the molecule.[2]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100 | C-H Stretch | Aromatic |
| ~1725 | C=O Stretch | Ester |
| ~1600 | C=C Stretch | Aromatic Ring |
| ~1525 | N-O Asymmetric Stretch | Nitro (NO₂) |
| ~1350 | N-O Symmetric Stretch | Nitro (NO₂) |
| ~1270 | C-O Stretch | Ester |
| ~1150 | C-F Stretch | Aryl-Fluoride |
Mass Spectrometry
In an electron ionization (EI) mass spectrum, the following key ions would be expected:
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m/z = 275: Molecular ion [M]⁺.
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m/z = 136: Fragment corresponding to the 4-nitrobenzyl cation [C₇H₆NO₂]⁺.
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m/z = 123: Fragment corresponding to the 4-fluorobenzoyl cation [C₇H₄FO]⁺.
Reactivity and Potential Applications
The structure of 4-nitrobenzyl 4-fluorobenzoate suggests several areas of application in research and development.
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Synthon for Medicinal Chemistry: The molecule serves as a stable precursor for delivering the 4-fluorobenzoyl moiety. The fluorine atom is a common bioisostere for a hydrogen atom or a hydroxyl group and can be used to block metabolic sites or modulate the electronic properties and binding affinity of a drug candidate.[3]
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Radiopharmaceutical Development: The 4-fluorobenzoate group is a well-established prosthetic group for labeling biomolecules with the positron-emitting isotope Fluorine-18 (¹⁸F) for Positron Emission Tomography (PET) imaging.[4][5] While 4-nitrophenyl esters are often used as activated esters for this purpose, the 4-nitrobenzyl ester could be explored in alternative conjugation or release strategies.
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Photolabile Protecting Group Chemistry: The 4-nitrobenzyl group is a known chromophore and can function as a photolabile protecting group. Upon irradiation with UV light, the ester linkage can be cleaved, releasing the 4-fluorobenzoic acid. This property could be exploited in controlled-release systems or in the synthesis of complex molecules where light-mediated deprotection is desired.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-nitrobenzyl 4-fluorobenzoate is not available, a risk assessment must be conducted based on analogous compounds.
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General Precautions: Handle in a well-ventilated area, preferably within a chemical fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
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Potential Hazards:
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Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and direct sunlight.
Conclusion
4-Nitrobenzyl 4-fluorobenzoate is a specialized chemical compound with significant potential for application in advanced chemical synthesis, drug discovery, and molecular imaging. Its synthesis is straightforward using established esterification methods. While experimental data is sparse, a predictive analysis of its properties and spectroscopic signatures provides a solid foundation for its identification and use in a research setting. Its dual functionality as a carrier for the medicinally relevant 4-fluorobenzoyl group and a potentially photolabile 4-nitrobenzyl moiety makes it a valuable tool for further scientific exploration.
References
-
Haskali, M. B., et al. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. RSC Medicinal Chemistry. Available at: [Link]
-
PubChem. (n.d.). 4-Fluorobenzoic acid, 4-nitrophenyl ester. National Center for Biotechnology Information. Retrieved from: [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Fluorobenzoic acid, 4-nitrophenyl ester. Retrieved from: [Link]
-
ResearchGate. (n.d.). General synthesis of Alkyl 4-fluoro-3-nitro benzoate. Retrieved from: [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-nitro-4-fluoro-benzoic acid. Retrieved from: [Link]
-
NIST. (n.d.). 2-Fluorobenzoic acid, 4-nitrophenyl ester. NIST WebBook. Retrieved from: [Link]
-
ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from: [Link]
-
Haskali, M. B., et al. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. PubMed Central. Retrieved from: [Link]
-
Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from: [Link]
-
Loba Chemie. (2016). 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Retrieved from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Fluorobenzoic Acid: Comprehensive Overview and Applications. Retrieved from: [Link]
-
Haskali, M. B., et al. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. RSC Medicinal Chemistry. Retrieved from: [Link]
-
PubChem. (n.d.). 4-Nitrobenzyl 4-nitrobenzoate. National Center for Biotechnology Information. Retrieved from: [Link]
-
SpectraBase. (n.d.). p-fluorobenzoic acid, p-nitrophenyl ester. Retrieved from: [Link]
-
Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons. Retrieved from: [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from: [Link]
Sources
- 1. 4-Nitrobenzyl 4-nitrobenzoate | C14H10N2O6 | CID 1812002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. nbinno.com [nbinno.com]
- 4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00140F [pubs.rsc.org]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. lobachemie.com [lobachemie.com]
